molecular formula C17H21NO5 B2445559 2-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide CAS No. 1795359-79-3

2-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide

Cat. No.: B2445559
CAS No.: 1795359-79-3
M. Wt: 319.357
InChI Key: BILJGZHXXRVLFP-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide is an organic compound with a complex structure that includes both aromatic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the 3,4-dimethoxyphenyl acetic acid derivative, which is then reacted with a furan-2-yl methanol derivative under specific conditions to form the desired acetamide. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in identifying the most efficient reaction conditions and catalysts for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or signaling pathways. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Alternatively, it may interact with receptors on cell surfaces to modulate signaling pathways involved in cell growth or inflammation.

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethoxyphenyl acetic acid: A precursor in the synthesis of the target compound.

    Furan-2-yl methanol: Another precursor used in the synthesis.

    Magnolin: A compound with a similar structure that has been studied for its anti-inflammatory properties.

Uniqueness

2-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide is unique due to its specific combination of aromatic and heterocyclic elements, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5/c1-20-13-7-6-12(9-15(13)21-2)10-17(19)18-11-16(22-3)14-5-4-8-23-14/h4-9,16H,10-11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILJGZHXXRVLFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCC(C2=CC=CO2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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